Flufenamic acid hydroxypropylamide
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Overview
Description
Flufenamic acid hydroxypropylamide is a derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. Flufenamic acid is known for its analgesic, anti-inflammatory, and antipyretic properties . The hydroxypropylamide derivative is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flufenamic acid hydroxypropylamide typically involves the reaction of flufenamic acid with hydroxypropylamine. The process begins with the activation of the carboxyl group of flufenamic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated flufenamic acid then reacts with hydroxypropylamine to form the hydroxypropylamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
Flufenamic acid hydroxypropylamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
Flufenamic acid hydroxypropylamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it may interact with other molecular targets such as ion channels and receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Mefenamic acid
- Meclofenamic acid
- Tolfenamic acid
Comparison
Flufenamic acid hydroxypropylamide stands out due to its enhanced solubility and bioavailability compared to its parent compound, flufenamic acid. This makes it more effective in certain therapeutic applications. Compared to mefenamic acid and meclofenamic acid, this compound may offer improved pharmacokinetic properties, while tolfenamic acid is known for its potent anti-inflammatory effects .
Properties
CAS No. |
59116-76-6 |
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Molecular Formula |
C17H17F3N2O2 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24) |
InChI Key |
LEXFIFJJRMAPRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
Synonyms |
flufenamic acid hydroxypropylamide |
Origin of Product |
United States |
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